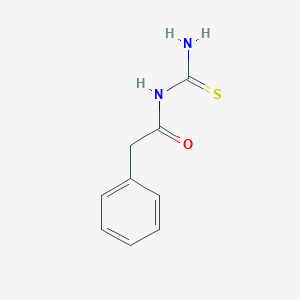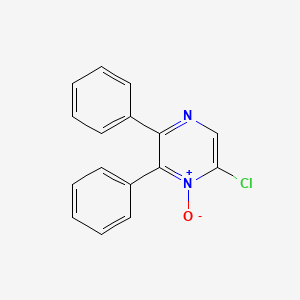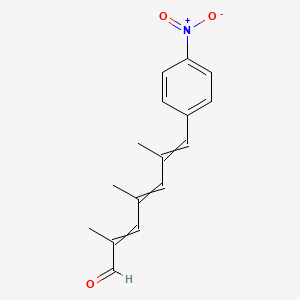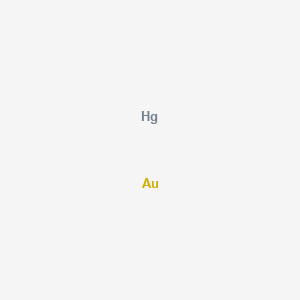
Gold;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold;mercury, commonly known as gold amalgam, is a compound formed by the combination of gold and mercury. This amalgam is notable for its unique properties and historical significance in various applications, particularly in gold extraction and dentistry. The amalgamation process involves the dissolution of gold in mercury, resulting in a mixture that can be easily separated to extract pure gold.
准备方法
Synthetic Routes and Reaction Conditions: Gold amalgam is typically prepared by mixing gold particles with mercury. The process involves the following steps:
Obtaining Mercury: Mercury is obtained from cinnabar (mercury sulfide) through heating and condensation.
Creating the Amalgam: Gold particles are mixed with mercury in a controlled environment.
Heating the Amalgam: The amalgam is gently heated in a retort or sealed container to vaporize the mercury, leaving behind pure gold.
Industrial Production Methods: In industrial settings, gold amalgamation is used in small-scale artisanal mining. Crushed ore is washed over mercury-coated copper sheets, and fine gold particles form an amalgam with the mercury. The amalgam is then scraped off, and the gold is separated by heating and evaporating the mercury .
化学反应分析
Types of Reactions: Gold amalgam undergoes several types of chemical reactions, including:
Oxidation: Mercury in the amalgam can oxidize to form mercuric oxide (HgO) when heated with oxygen.
Reduction: Reducing agents such as tin (Sn²⁺) and iron (Fe²⁺) can reduce mercury in the amalgam to its metallic form.
Substitution: Mercury can react with other metals to form different amalgams.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and nitric acid are commonly used to oxidize mercury.
Reducing Agents: Tin and iron are used to reduce mercury to its metallic form.
Major Products:
Mercuric Oxide (HgO): Formed when mercury is oxidized.
Metallic Mercury: Formed when mercury is reduced by reducing agents.
科学研究应用
Gold amalgam has a wide range of scientific research applications:
Chemistry: Used in analytical chemistry for the extraction and purification of gold.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Historically used in dental fillings due to its malleability and durability.
Industry: Employed in small-scale gold mining and extraction processes.
作用机制
Gold amalgam can be compared with other metal amalgams, such as:
Silver Amalgam: Used in dental fillings, similar to gold amalgam but with different mechanical properties.
Copper Amalgam: Used in various industrial applications, but less common than gold and silver amalgams.
Uniqueness: Gold amalgam is unique due to its historical significance in gold extraction and its use in dentistry. Unlike other amalgams, gold amalgam has been extensively studied for its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
相似化合物的比较
- Silver Amalgam
- Copper Amalgam
- Zinc Amalgam
Gold amalgam’s ability to form stable mixtures with gold and its historical and industrial significance make it a compound of great interest in scientific research and practical applications.
属性
CAS 编号 |
76614-14-7 |
|---|---|
分子式 |
AuHg |
分子量 |
397.56 g/mol |
IUPAC 名称 |
gold;mercury |
InChI |
InChI=1S/Au.Hg |
InChI 键 |
MHAOVLQYUNAHGO-UHFFFAOYSA-N |
规范 SMILES |
[Au].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


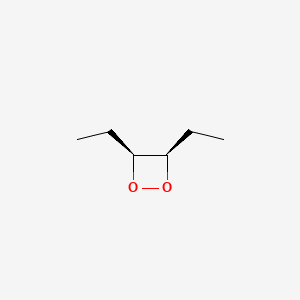
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
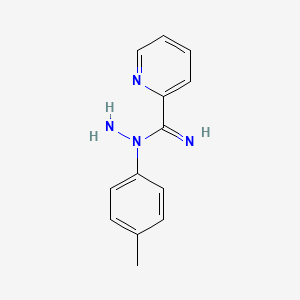
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)
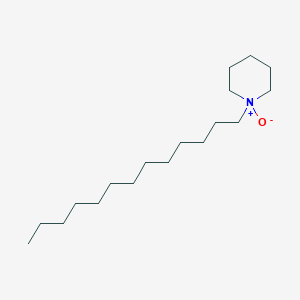
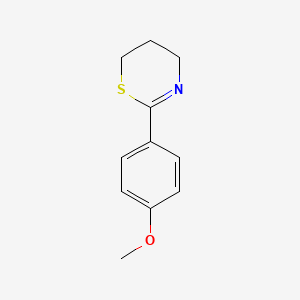
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
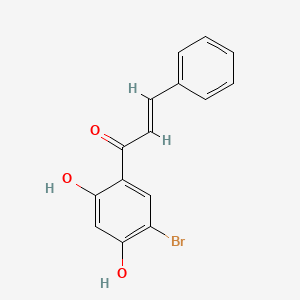
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
